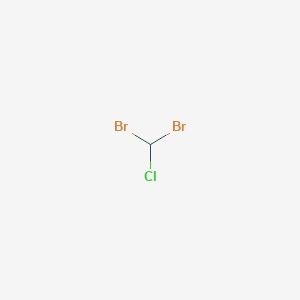

Chlorodibromomethane

Übersicht

Beschreibung

Chlorodibromomethane is a colorless to yellow, heavy, and nonflammable compound with the chemical formula CHBr₂Cl . It is a trihalomethane and has a sweet odor . Small quantities of dibromochloromethane are produced in the ocean by algae . Historically, it was used as a flame retardant and as an intermediate in chemical manufacturing, but today it is primarily used as a laboratory reagent .

Vorbereitungsmethoden

Chlorodibromomethane can be synthesized through various methods. One common method involves the reaction of dichloromethane with bromine in the presence of aluminum trichloride as a catalyst . The reaction proceeds as follows: [ \text{CH}_2\text{Cl}_2 + \text{Br}_2 \rightarrow \text{CHBr}_2\text{Cl} + \text{HCl} ]

Another method involves the reaction of chloromethane with bromine under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Chlorodibromomethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of water and a base, dibromochloromethane can hydrolyze to form other compounds.

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Chlorodibromomethane is primarily utilized in the following areas:

-

Chemical Intermediate : It serves as an intermediate in the production of various chemicals, including:

- Fire Extinguishing Agents : CDBM is used in formulations for fire suppression systems.

- Aerosol Propellants : It acts as a propellant in aerosol products.

- Refrigerants : CDBM is involved in the manufacturing of refrigerants, contributing to cooling systems.

- Pesticides : It is used in the synthesis of certain pesticides, enhancing agricultural productivity .

- Synthesis of Organometallic Compounds : CDBM is utilized to prepare phenyl-dibromochloromethylmercury, which is important for generating bromochlorocarbene, a reactive intermediate in organic synthesis .

Environmental and Regulatory Considerations

This compound is classified as a trihalomethane (THM), and its presence in drinking water has raised health concerns. Regulatory standards for THMs, including CDBM, have been established due to their potential carcinogenic effects:

- Drinking Water Standards : Various countries have set limits on the concentration of THMs in drinking water to mitigate health risks associated with long-term exposure .

- Carcinogenicity Studies : Animal studies have shown that CDBM can lead to tumor development under certain conditions. For instance, studies involving F344/N rats and B6C3F1 mice indicated no significant tumor incidence at lower doses, but higher doses resulted in adverse health effects .

Toxicological Studies

Research has been conducted to evaluate the toxicological profiles of this compound:

- Animal Studies : A study involving oral administration of CDBM to mice revealed decreased survival rates at high doses. However, no significant increase in tumor incidence was observed compared to controls .

- Metabolism Studies : CDBM is metabolized into carbon monoxide and other metabolites in vivo and in vitro, indicating its potential for bioaccumulation and toxicity .

Environmental Impact

This compound has been detected in groundwater and surface water sources, raising concerns about its environmental persistence and potential impact on human health through water consumption:

- A study conducted on chlorinated solvents in the Birmingham aquifer highlighted the presence of CDBM among other volatile organic compounds from 1986 to 2001, emphasizing the need for ongoing monitoring and regulation .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Intermediate | Fire extinguishing agents | Used in formulations for fire safety |

| Aerosol Propellants | Propellant in aerosol products | Enhances delivery mechanism |

| Refrigerants | Component in refrigerant production | Contributes to cooling efficiency |

| Pesticides | Synthesis of specific pesticides | Supports agricultural applications |

| Organometallic Compounds | Preparation of phenyl-dibromochloromethylmercury | Important for organic synthesis |

Wirkmechanismus

Chlorodibromomethane exerts its effects through various mechanisms. As a disinfection byproduct, it is formed by the reaction of chlorine with natural organic matter and bromide ions in the raw water supply . It has been shown to be cytotoxic, genotoxic, and mutagenic . High doses of dibromochloromethane have been lethal to rodents in chronic investigations . The molecular targets and pathways involved include interactions with DNA, leading to potential mutations and cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Chlorodibromomethane is similar to other trihalomethanes such as chloroform, bromodichloromethane, and bromoform . it is unique in its specific chemical structure and properties. For example:

Chloroform (CHCl₃): Primarily cytotoxic, whereas dibromochloromethane is both cytotoxic and genotoxic.

Bromodichloromethane (CHBrCl₂): Shares similar genotoxic properties but differs in its specific molecular interactions.

Bromoform (CHBr₃): Similar in being a disinfection byproduct but has different physical and chemical properties.

These comparisons highlight the unique aspects of dibromochloromethane, particularly its specific interactions and effects in various applications.

Biologische Aktivität

Chlorodibromomethane (CDBM), a halogenated organic compound, is primarily used in the production of brominated flame retardants and as a solvent. Given its widespread use and potential health impacts, understanding its biological activity is crucial. This article provides a comprehensive overview of the biological effects, including toxicity, carcinogenicity, and metabolic pathways associated with CDBM.

- Chemical Formula : CHBr2Cl

- Molecular Weight : 201.83 g/mol

- Boiling Point : 149.1 °C

Toxicological Profile

This compound exhibits various toxicological effects in both human and animal studies. The following sections summarize key findings from research studies.

Acute Toxicity

CDBM is classified as harmful if inhaled, ingested, or absorbed through the skin. It can cause respiratory irritation, central nervous system depression, and hepatotoxic effects. Prolonged exposure may lead to dermatitis and other systemic effects .

Chronic Toxicity and Carcinogenicity

Animal Studies :

- Mice Studies : In a study involving CBA × C57BL/6 hybrid mice, groups were administered CDBM in drinking water over two years. The results indicated no significant increase in tumor incidence compared to controls .

- Rat Studies : Fischer 344 rats were given CDBM by gavage for two years. No tumors were observed at significantly higher rates than controls; however, there was a notable decrease in the incidence of certain tumors (e.g., fibroadenomas) in high-dose female rats .

The International Agency for Research on Cancer (IARC) categorized CDBM as Group 3, indicating insufficient evidence for its carcinogenicity in humans but limited evidence in experimental animals .

This compound undergoes metabolic activation primarily in the liver. Key metabolic pathways include:

- Absorption : Rapidly absorbed through the gastrointestinal tract and lungs.

- Distribution : High blood/gas partition coefficient (116 at 37°C) indicates significant distribution into tissues .

- Excretion : Metabolites are primarily excreted via urine.

Studies have shown that CDBM can induce DNA damage and mutations in bacterial systems, leading to chromosomal aberrations in mammalian cells .

Genotoxicity

CDBM has demonstrated mutagenic properties:

- Induces DNA damage and mutations in bacteria.

- Causes chromosomal aberrations and sister chromatid exchanges in cultured human cells.

- Limited evidence of mutagenicity in vivo with sister chromatid exchanges observed in treated rodents .

Case Studies

- Case Study on Liver Toxicity : A study involving Sprague-Dawley rats exposed to varying concentrations of CDBM revealed dose-dependent liver damage characterized by fatty changes and necrosis at high doses (2500 mg/L) over 90 days .

- Developmental Toxicity Study : Research indicated maternal toxicity without fetal harm when administered orally to pregnant rats, suggesting that while CDBM affects maternal health, it does not significantly impact fetal development .

Summary of Biological Activity

| Biological Effect | Observations |

|---|---|

| Acute Toxicity | Respiratory irritant, CNS depressant |

| Chronic Toxicity | No significant tumor increase in rats/mice |

| Genotoxicity | Induces DNA damage; mutagenic potential |

| Developmental Effects | Maternal toxicity without fetal harm |

Eigenschaften

IUPAC Name |

dibromo(chloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2Cl/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATVIKZLVQHOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2Cl | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020300 | |

| Record name | Chlorodibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorodibromomethane is a clear colorless to yellow-orange liquid. Density 2.451 g / cm3. No flash point., Colorless liquid; [Hawley] Pale yellow liquid; [MSDSonline] | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 to 248 °F at 748 mmHg (NTP, 1992), 121.3 - 121.8 °C; also reported as 123-125 °C | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), > 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanol, Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone, Miscible in organic solvents., In water, 2.70X10+3 mg/L at 20 °C | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.451 at 68 °F (NTP, 1992) - Denser than water; will sink, Specific Gravity = 2.38 | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.7 mmHg at 63 °F ; 54.9 mmHg at 75 °F (NTP, 1992), 5.54 [mmHg] | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to pale yellow liquid, Clear, colorless, heavy liquid | |

CAS No. |

124-48-1 | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromochloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodibromomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dibromochloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromochloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4AJR1H24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-8 °F (NTP, 1992), -20 °C | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How is dibromochloromethane formed in drinking water?

A1: Dibromochloromethane is formed when chlorine used for disinfection reacts with naturally occurring organic matter and bromide ions in source water. [, ] This reaction primarily occurs during the chlorination process in drinking water treatment plants. [, , , ]

Q2: What are the main sources of dibromochloromethane in drinking water?

A2: The presence of dibromochloromethane in drinking water is primarily attributed to the chlorination process, where it forms as a byproduct. [, , ] The levels of dibromochloromethane are influenced by factors such as the concentration of organic matter and bromide ions in the source water, the type and dose of chlorine used for disinfection, the temperature, and the pH of the water. [, , ] Studies indicate that the use of groundwater as a water source can lead to higher dibromochloromethane concentrations due to the potential presence of bromide ions in these sources. []

Q3: How prevalent is dibromochloromethane in drinking water?

A3: Research suggests that dibromochloromethane is commonly detected in drinking water systems globally, albeit at varying concentrations. [, , , , , , ] For instance, a study analyzing drinking water in Tangshan City, China, found dibromochloromethane present in all tested samples. [] Another study examining water supplies in different cities of Galicia, Spain, also reported consistent detection of dibromochloromethane. []

Q4: What analytical techniques are used to detect and quantify dibromochloromethane in water samples?

A4: The most commonly employed method for analyzing dibromochloromethane in water is Purge-and-Trap Gas Chromatography coupled with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD). [, , , , , , ] This method involves extracting volatile compounds from the water sample using a purge-and-trap system followed by separation and detection using GC-MS or GC-ECD. [, , , , , , ] Headspace Gas Chromatography is another technique used for dibromochloromethane determination, particularly in drinking water and beverages. [, , ] This method involves analyzing the volatile compounds present in the headspace above the liquid sample. [, , ]

Q5: Have low-level analytical methods for dibromochloromethane been developed?

A5: Yes, researchers have developed and implemented low-level analytical methods to detect and quantify dibromochloromethane at trace concentrations. [] These methods are particularly important for assessing the occurrence and potential health risks associated with low-level exposure to dibromochloromethane in drinking water.

Q6: Is dibromochloromethane considered toxic?

A6: Yes, dibromochloromethane is recognized as a potential health hazard. [, , , , ] Studies have demonstrated its toxicity in animal models, particularly targeting the liver and kidneys. [, , ] Research has linked dibromochloromethane exposure to an increased risk of cancer in animal studies. [, , ]

Q7: Are there any studies on the long-term effects of dibromochloromethane exposure in humans?

A7: While long-term human studies are limited, research suggests that chronic exposure to dibromochloromethane through contaminated drinking water may increase the risk of certain types of cancer. [, ] A study conducted in Latacunga, Ecuador, found a potential link between high levels of dibromochloromethane in drinking water and an unacceptable carcinogenic risk level. []

Q8: Does boiling water remove dibromochloromethane?

A8: Boiling water has been shown to effectively remove a significant portion of dibromochloromethane. [] A study investigating the effects of temperature and boiling on trihalomethanes in drinking water reported that boiling for 5 minutes removed more than 95% of dibromochloromethane. []

Q9: What are the potential environmental impacts of dibromochloromethane?

A9: While research on the specific ecological effects of dibromochloromethane is limited, its presence in water sources raises concerns due to its potential toxicity to aquatic organisms. [, ]

Q10: What strategies are being considered to mitigate the negative impacts of dibromochloromethane?

A10: Several approaches are being explored to minimize the formation and occurrence of dibromochloromethane in drinking water. These include optimizing disinfection practices, using alternative disinfectants, and implementing advanced water treatment technologies to remove DBPs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.